1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
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Overview
Description
Sulfo-DMAC-SPP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells, enhancing the efficacy and specificity of cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-DMAC-SPP is synthesized through a series of chemical reactions involving the formation of a bis-sulfone linker. The synthetic route typically involves the reaction of 1-(4-((3-(dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of Sulfo-DMAC-SPP involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for use in ADC synthesis .
Chemical Reactions Analysis
Types of Reactions
Sulfo-DMAC-SPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Sulfo-DMAC-SPP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the targeted delivery of drugs to specific cells or tissues.
Medicine: Integral in the development of ADCs for cancer therapy, improving the specificity and efficacy of treatments.
Industry: Employed in the production of advanced materials and nanotechnology applications
Mechanism of Action
Sulfo-DMAC-SPP functions as a cleavable linker in ADCs. The compound forms a stable bond with the antibody and the cytotoxic agent. Upon reaching the target cancer cell, the linker is cleaved, releasing the cytotoxic agent to exert its effects. The cleavage can be triggered by specific conditions within the cancer cell, such as the presence of certain enzymes or acidic pH .
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: A non-cleavable ADC linker.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs
Uniqueness
Sulfo-DMAC-SPP is unique due to its cleavable nature, allowing for the controlled release of the cytotoxic agent within the target cell. This feature enhances the specificity and reduces the off-target effects, making it a valuable tool in the development of targeted cancer therapies .
Properties
Molecular Formula |
C17H21N3O8S3 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
1-[4-[[3-(dimethylcarbamoyl)pyridin-4-yl]disulfanyl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C17H21N3O8S3/c1-10(29-30-12-6-7-18-9-11(12)16(23)19(2)3)4-5-15(22)28-20-14(21)8-13(17(20)24)31(25,26)27/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,25,26,27) |
InChI Key |
BZNFRACCQKDBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=C(C=NC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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